Azido-PEG2-azide
Description
Contextualization of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioorthogonal Chemistry
Polyethylene glycol (PEG) linkers, also referred to as PEG spacers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They function as flexible connectors between various molecular entities, conferring advantageous properties to the resulting conjugates, such as enhanced water solubility, biocompatibility, flexibility, and reduced immunogenicity. chempep.com The application of PEG in biological contexts dates back to the 1970s, initially to prolong the circulation time of proteins and diminish their immunogenicity. chempep.com
In the context of bioorthogonal chemistry, PEG linkers play a crucial role by connecting bioorthogonal reactive partners to biomolecules. chempep.comaxispharm.com Their inclusion can improve the water solubility of reagents that might otherwise be hydrophobic, and they provide optimal spacing to facilitate efficient bioorthogonal reactions. chempep.comaxispharm.com Bioorthogonal reactions are chemical transformations that can occur within living systems without interfering with native biological processes. axispharm.compapyrusbio.com The incorporation of hydrophilic PEG linkers has been shown to preserve the reactivity of bioorthogonal tags conjugated to biomolecules, such as antibodies, preventing them from becoming masked by hydrophobic interactions. nih.gov This enhanced reactivity is significant for applications like molecular imaging and cell-based diagnostics. nih.gov Furthermore, PEG linkers can accelerate the rate of bioorthogonal click reactions in serum. koreascience.kr
The Foundational Role of Azide (B81097) Functional Groups in Modern Bioconjugation Strategies
Azide functional groups (–N₃) are central to many modern bioconjugation strategies, particularly those employing click chemistry. papyrusbio.comthermofisher.com Bioconjugation is a technique involving the covalent attachment of a biomolecule to another molecule, often via a linker. papyrusbio.com This is frequently utilized to attach probes to proteins and other biomolecules for visualization and detection in various assays. papyrusbio.com The azide group is a highly energetic functional group with a narrow distribution of reactivity. acs.org Azides are nearly inert towards biological molecules and the conditions found within living cells, making them ideal for bioorthogonal reactions. papyrusbio.comacs.org
Azide bioconjugation chemistry is a subset of click chemistry that commonly involves the reaction between azides and alkynes. papyrusbio.com A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. papyrusbio.comthermofisher.commedchemexpress.combiochempeg.com However, due to the cytotoxicity of copper, strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction utilizing strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), has become increasingly important for applications in living systems. papyrusbio.commedchemexpress.combiochempeg.com Azide groups can be introduced into organic compounds relatively easily through both nucleophilic and electrophilic processes. acs.org This allows for their incorporation into biological molecules to create specific points of reactive addressability on complex targets. acs.org Azide-functionalized materials, such as extracellular matrix coatings, can serve as bioactive platforms for bioconjugation. nih.gov
Significance of Azido-PEG2-Azide as a Bifunctional Reagent in Contemporary Research Paradigms
This compound, specifically 1,2-Bis(2-azidoethoxy)ethane, is a linear bifunctional PEG reagent featuring two reactive azide groups. nanosoftpolymers.com This structure makes it particularly valuable as a crosslinking agent through click chemistry reactions involving azides and alkynes or acetylenes. nanosoftpolymers.com The presence of the PEG2 (diethylene glycol) unit provides a short, hydrophilic linker that minimizes the spatial separation of biomolecules in the resulting conjugate and enhances water solubility. axispharm.comlumiprobe.com
As a bifunctional compound with two azide groups, this compound is utilized in the development of drug delivery systems, where it can be conjugated with other molecules to form prodrugs, nanocarriers, or targeted drug delivery systems. axispharm.com It is also employed in the development of imaging agents, such as fluorescent probes or MRI contrast agents. axispharm.com The compound's ability to undergo both copper-catalyzed and copper-free click chemistry reactions with appropriate alkyne-containing molecules makes it a versatile tool in drug discovery, bioconjugation, and the synthesis of advanced materials. medchemexpress.combiochempeg.com It is also noted as a PEG-based linker that can be used in the synthesis of PROTACs (proteolysis-targeting chimeras). medchemexpress.comtargetmol.comarctomsci.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZGAFKSAANFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82055-94-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501180973 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82055-94-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Profiles of Azido Peg2 Azide in Click Chemistry
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing Azido-PEG2-Azide
The CuAAC reaction, often referred to as the "cream of the crop" of click chemistry, is a widely utilized and highly efficient method for creating robust 1,4-disubstituted 1,2,3-triazole linkages. uni.lu this compound, with its two azide (B81097) functionalities, can participate in CuAAC reactions with terminal alkynes, enabling the formation of difunctionalized or cross-linked products.
Detailed Reaction Mechanisms of CuAAC
The mechanism of the CuAAC reaction is generally accepted to involve copper in the +1 oxidation state (Cu(I)). uni.lucenmed.com Unlike the thermal Huisgen cycloaddition, which is slow and produces a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction is significantly accelerated and highly regioselective for the 1,4-isomer. uni.lu
The generally accepted mechanism involves multiple steps. Initially, a terminal alkyne coordinates to a Cu(I) center, increasing the acidity of the terminal proton. uni.lucenmed.comfishersci.fi Deprotonation of the alkyne then occurs, often facilitated by a base or another copper center, leading to the formation of a copper(I) acetylide. uni.lufishersci.fi This step is considered facile and may involve π-alkyne copper complex intermediates. Studies suggest that dinuclear or even trinuclear copper species may be the kinetically favored active species in some cases, though the exact nature of the active catalyst can vary depending on conditions and ligands. nih.govbiochempeg.comepa.gov
The azide substrate, such as one of the azide groups on this compound, then coordinates to a copper center. fishersci.fibiochempeg.com Cycloaddition occurs between the activated alkyne (copper(I) acetylide) and the coordinated azide. This step involves the formation of two new carbon-nitrogen bonds. nih.govwikipedia.org While early proposals suggested a concerted mechanism, computational and experimental studies often support a stepwise process involving a six-membered copper(III) metallacycle intermediate. cenmed.comfishersci.fibiochempeg.comwikipedia.orguni.lu The formation of this metallacycle is considered a key step, with a relatively lower activation barrier compared to the uncatalyzed reaction. cenmed.comfishersci.fi
Following the formation of the metallacycle, reductive elimination yields a copper-triazolyl intermediate. wikipedia.org The final step involves protonation of the triazolyl intermediate, which releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing the catalytic cycle to continue. uni.lunih.govwikipedia.org
For this compound, both azide groups can independently undergo this catalytic cycle, reacting with alkyne partners to form two triazole linkages.
Optimization of Catalytic Conditions and Ligand Design for Enhanced Efficiency
Optimizing CuAAC reaction conditions is crucial for achieving high efficiency, especially in complex environments or when dealing with sensitive molecules. Key parameters include the copper source, reducing agent, ligand, solvent, temperature, and reactant concentrations.
Copper(I) sources can be introduced directly (e.g., CuI, CuBr) or generated in situ by reducing a Cu(II) salt (e.g., CuSO4) with a reducing agent like sodium ascorbate (B8700270). uni.lucenmed.comwikipedia.orgfishersci.caamerigoscientific.com In situ generation is common, particularly in aqueous or biological systems, as it helps maintain the active Cu(I) state which can be easily oxidized to inactive Cu(II) by oxygen. cenmed.comfishersci.canih.gov
The use of appropriate ligands is paramount for enhancing reaction efficiency and controlling the catalytic cycle. Ligands can stabilize the Cu(I) species, prevent its oxidation or disproportionation, increase its solubility, accelerate the reaction rate, and influence regioselectivity. cenmed.comfishersci.canih.govbroadpharm.comprecisepeg.com Common ligands include tris(triazolylmethyl)amine (TBTA) and its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), as well as bathophenanthroline (B157979) derivatives and BTTAA. cenmed.comwikipedia.orgfishersci.caamerigoscientific.combroadpharm.comcenmed.comchemspider.com These ligands can coordinate to copper, facilitating the interaction between the azide and alkyne and lowering the activation energy. fishersci.caprecisepeg.com The ligand-to-copper ratio is critical for optimal activity and stability. wikipedia.orgfishersci.ca For instance, using at least five equivalents of THPTA relative to copper is recommended to help intercept reactive oxygen species. wikipedia.orgamerigoscientific.com
Solvent choice also impacts efficiency. While the reaction can occur in various solvents, aqueous conditions are often preferred for biological applications, necessitating the use of water-soluble ligands. cenmed.comwikipedia.org
For this compound, optimizing these conditions would involve selecting a suitable copper source and ligand system compatible with the reaction environment and the alkyne partner, ensuring efficient reaction at both azide termini.
Biocompatibility Assessments and Strategies for Minimizing Copper Toxicity in Biological Systems
A major challenge for applying CuAAC in biological systems, particularly in live cells or in vivo, is the inherent toxicity of copper ions. cenmed.com Copper ions, especially in the presence of reducing agents like ascorbate and oxygen, can generate reactive oxygen species (ROS), leading to oxidative damage to biomolecules like proteins and nucleic acids. fishersci.ca
Strategies to minimize copper toxicity and improve biocompatibility in CuAAC reactions have been extensively developed. A primary approach involves the design and use of biocompatible copper chelating ligands. cenmed.comnih.govprecisepeg.comcenmed.comchemspider.com These ligands bind to Cu(I), reducing its bioavailability and preventing the generation of harmful ROS while still maintaining catalytic activity. cenmed.comnih.govprecisepeg.comchemspider.com Water-soluble ligands like THPTA and BTTAA are commonly used for this purpose in biological settings. cenmed.comamerigoscientific.comcenmed.com They can also enhance the cellular permeability of the copper catalyst. cenmed.com
Another strategy is to minimize the total copper concentration used in the reaction. precisepeg.com The development of highly efficient ligands or chelating azide or alkyne reactants can allow for effective click reactions at lower, less toxic copper concentrations. precisepeg.com Using excess ligand relative to copper is also a common practice to mitigate toxicity and protect biomolecules. wikipedia.orgfishersci.caamerigoscientific.com
Furthermore, additives like aminoguanidine (B1677879) can be used to intercept byproducts of ascorbate oxidation that might cause damage. wikipedia.orgamerigoscientific.com Employing a slight excess of copper or sacrificial metals like Zn(II) or Ni(II) can also help by occupying thiol groups on biomolecules that might otherwise bind and inactivate the copper catalyst. fishersci.ca
When using this compound in biological applications requiring CuAAC, careful consideration of these strategies is essential to ensure efficient conjugation while preserving cell viability and minimizing damage to the biological system.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful alternative to CuAAC, particularly valuable in biological contexts due to its catalyst-free nature. This reaction proceeds spontaneously between azides, such as those on this compound, and strained cyclooctyne (B158145) derivatives.
Fundamental Principles and Kinetics of Catalyst-Free Cycloadditions
Unlike the catalyzed CuAAC, SPAAC is driven by the inherent strain energy of the cyclic alkyne. The release of this ring strain upon formation of the triazole product provides the thermodynamic driving force for the reaction. This catalyst-free nature eliminates the concerns associated with metal toxicity, making SPAAC highly bioorthogonal and suitable for applications in living systems.
The reaction is a 1,3-dipolar cycloaddition between the azide and the strained alkyne, similar in concept to the thermal Huisgen cycloaddition but occurring much faster under mild conditions due to the alkyne's activation by strain. The kinetics of SPAAC are primarily influenced by the degree of strain in the cyclic alkyne and the electronic properties of both the alkyne and the azide. More highly strained alkynes generally exhibit faster reaction rates.
SPAAC reactions are typically second-order, with the rate depending on the concentrations of both the azide and the strained alkyne. The reaction rates of SPAAC are generally slower than the optimized CuAAC reaction rates, but they are sufficiently fast for many biological labeling and conjugation applications. precisepeg.com
For this compound, the two azide groups can participate in SPAAC reactions with strained alkyne partners. The PEG linker allows flexibility, potentially minimizing steric hindrance and facilitating the reaction of both azide termini.
Design and Synthesis of Strained Alkyne Partners (e.g., DBCO, BCN) for SPAAC
The rational design and synthesis of strained alkynes are key to the efficiency and applicability of SPAAC. The most commonly used strained alkynes are cyclooctyne derivatives, with dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) being prominent examples.
The strain in these molecules arises from forcing the alkyne functional group into a ring structure, deviating from its preferred linear geometry. This angle strain increases the ground state energy of the alkyne, making it more reactive towards cycloaddition with azides.
DBCO derivatives are characterized by a cyclooctyne ring fused with two benzene (B151609) rings. This structure provides significant strain and relatively fast reaction kinetics with azides. Various functionalized DBCO molecules have been synthesized to enable conjugation to different biomolecules or materials. Synthesis of DBCO derivatives often involves multi-step organic synthesis routes.
BCN (bicyclo[6.1.0]non-4-yne) is another widely used strained alkyne. It is known for its high reactivity and increased hydrophilicity compared to some other strained alkynes, making it particularly well-suited for aqueous bioconjugations. cenmed.com The bicyclic structure contributes to its significant ring strain. Like DBCO, BCN derivatives with various functional groups have been synthesized to expand their utility in SPAAC.
The design of strained alkynes often involves balancing reactivity and stability. While higher strain leads to faster reaction rates, it can also decrease the stability of the alkyne, potentially leading to unwanted side reactions or decomposition. Chemical modifications to the strained ring can tune reactivity and introduce functional handles for further conjugation.
Advantages of SPAAC for In Vitro and In Vivo Bioorthogonal Labeling
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of azide-alkyne click chemistry that is particularly well-suited for biological applications, both in vitro and in vivo. nih.govacs.orgnih.gov Unlike CuAAC, SPAAC does not require a potentially cytotoxic copper catalyst, making it more biocompatible. nih.govmdpi.combiochempeg.com The reaction relies on the inherent strain energy of cyclic alkynes, such as cyclooctynes (e.g., DBCO, BCN), to lower the activation energy for the cycloaddition with azides. medchemexpress.comnih.govacs.orgrsc.org This allows the reaction to proceed efficiently under mild physiological conditions, including in aqueous media and within living systems, with minimal interference with native biological processes. biochempeg.comrsc.orgacs.org The SPAAC reaction between azides and strained alkynes yields a stable triazole linkage. axispharm.commedchemexpress.comrsc.org
While SPAAC reaction kinetics are generally slower than CuAAC, they are still sufficiently rapid for many biological labeling applications and are significantly faster than the Staudinger ligation in some cases. acs.orgnih.govmdpi.com Structural modifications to the strained alkyne can further enhance reaction rates. mdpi.com The bioorthogonal nature and catalyst-free requirement of SPAAC make it advantageous for labeling biomolecules in live cells and for in vivo imaging and targeted drug delivery strategies. nih.govacs.orgrsc.orgacs.orgpcbiochemres.com
Exploration of Other Bioorthogonal Reactions Compatible with this compound
Beyond SPAAC, the azide groups of this compound are compatible with other bioorthogonal reactions, expanding its utility in various conjugation strategies.
Staudinger Ligation and its Derivatives
The Staudinger ligation is a well-established bioorthogonal reaction that involves the reaction between an azide and a triarylphosphine. acs.orgnih.govwikipedia.org This reaction proceeds through an iminophosphorane intermediate, which is then trapped by an electrophilic group on the phosphine (B1218219) (typically an ester) to form a stable amide bond, effectively ligating the two molecules. acs.orgwikipedia.orgnih.gov The Staudinger ligation is characterized by its high selectivity, as azides and phosphines are largely absent and unreactive with most functional groups found in biological systems. rsc.orgthermofisher.com This selectivity allows for precise and targeted modifications of biomolecules. rsc.org
This compound can participate in Staudinger ligation with functionalized phosphines, enabling the formation of conjugates under biocompatible conditions. precisepeg.com This reaction has been applied in chemical biology for various purposes, including peptide/protein synthesis, posttranslational modifications, and DNA labeling. nih.gov It can also be used for cell-surface engineering and the development of microarrays and drug delivery systems. nih.gov While the Staudinger ligation is highly selective and biocompatible, its reaction kinetics are generally slower compared to click chemistry reactions like SPAAC or CuAAC. nih.govmdpi.com
Inverse Electron-Demand Diels-Alder Reactions for Rapid Conjugation
Inverse electron-demand Diels-Alder (IEDDA) reactions are among the fastest bioorthogonal reactions known, making them highly attractive for rapid conjugation applications, particularly in biological settings. rsc.orgfrontiersin.orgcreative-biolabs.comnih.govrsc.org This cycloaddition occurs between an electron-deficient diene (such as a tetrazine) and an electron-rich dienophile (such as a strained alkene or alkyne, like trans-cyclooctene (B1233481) (TCO) or norbornene). frontiersin.orgcreative-biolabs.comnih.govwikipedia.org The reaction is characterized by its speed, selectivity, and the release of dinitrogen gas as a byproduct, which drives the reaction towards product formation and makes it irreversible. frontiersin.orgcreative-biolabs.comnih.govmedsci.org
While this compound itself contains azide groups, which are partners in [3+2] cycloadditions (like SPAAC), its structure does not directly participate as a diene or dienophile in the IEDDA reaction. However, this compound can serve as a versatile linker to introduce the azide handle onto molecules that are subsequently used in conjunction with IEDDA chemistry. For instance, a molecule modified with this compound could be conjugated to a strained alkyne via SPAAC, and this resulting conjugate could then potentially be used in an IEDDA reaction if appropriately functionalized. More commonly, the azide handle provided by this compound is orthogonal to the functional groups involved in IEDDA (tetrazines and strained alkenes/alkynes), allowing for multi-step or orthogonal labeling strategies where both azide-based click chemistry and IEDDA reactions are utilized in sequence or in parallel. acs.orgresearchgate.net This orthogonality is a key advantage in complex biological systems where multiple labeling or conjugation events are required without cross-reactivity. rsc.org
Advanced Applications of Azido Peg2 Azide in Chemical Biology and Biomedical Research
Engineering of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of target proteins. They consist of two ligands, one binding to a protein of interest (POI) and the other to an E3 ubiquitin ligase, connected by a chemical linker. This assembly brings the POI into proximity with the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein nih.gov.
Azido-PEG2-Azide as a Core Linker in PROTAC Synthesis
This compound, or related PEG-based linkers incorporating azide (B81097) groups, are utilized in the synthesis of PROTACs, often through click chemistry approaches medchemexpress.commedchemexpress.com. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), allows for the efficient and specific conjugation of molecular components nih.govmedchemexpress.commedchemexpress.com. In PROTAC synthesis, an azide-functionalized linker like this compound can be reacted with alkyne-modified ligands (one for the POI and one for the E3 ligase) to construct the PROTAC molecule nih.gov. This modular approach simplifies the synthesis of complex PROTAC structures. For example, a PEG-based PROTAC linker with a terminal azide can be coupled with the complementary alkyne of a STING binding unit uni-muenchen.de.
Rational Design of PROTAC Linker Length and Conformational Properties for Ternary Complex Formation
The linker connecting the POI ligand and the E3 ligase ligand is a critical component of a PROTAC, significantly influencing its ability to induce ternary complex formation and subsequent protein degradation nih.gov. The length, flexibility, and chemical composition of the linker affect the spatial arrangement of the two ligands and their interaction with the target protein and E3 ligase nih.gov. While this compound itself represents a specific linker length (PEG2), the click chemistry approach facilitated by azide-containing linkers allows for the facile synthesis and evaluation of PROTACs with varying linker lengths and compositions nih.gov. Rational design principles consider how different linker properties impact the stability and formation of the ternary complex, which is essential for effective protein degradation nih.govuni-muenchen.de. Studies have shown that linker length has a significant effect on the degradation activity of PROTACs, as a linker that is too short can cause steric hindrance, while one that is too long may hinder protein-protein interaction uni-muenchen.de. Longer linkers are generally more likely to succeed in preliminary PROTAC design, followed by stepwise shortening to identify the optimal length uni-muenchen.de.
High-Throughput Synthesis and Screening of PROTAC Libraries
The use of click chemistry with azide-containing linkers, such as those based on PEG scaffolds like this compound, is highly amenable to high-throughput synthesis and screening of PROTAC libraries biorxiv.org. This modular approach allows researchers to rapidly generate a diverse array of PROTAC molecules with variations in the E3 ligase ligand, the POI ligand, and importantly, the linker length and composition nih.gov. High-throughput chemistry approaches are validated tools to discover new degraders biorxiv.org. By creating libraries with systematic variations, researchers can efficiently identify PROTAC candidates with optimal activity and selectivity for a specific target protein . Parallel synthesis can be used to quickly generate PROTAC libraries that feature variation in crosslinker length, composition, and E3 ligase ligand .
Precision Bioconjugation Strategies for Biomolecule Functionalization
The azide group in this compound is a key handle for precise bioconjugation through click chemistry, enabling the site-specific modification and functionalization of various biomolecules.
Site-Specific Modification and Labeling of Proteins and Peptides
Azide-containing compounds, including those with PEG spacers like this compound derivatives (e.g., Azido-PEG2-NHS ester), are widely used for the site-specific modification and labeling of proteins and peptides biochempeg.comthermofisher.com. The azide group can react with alkyne, BCN, or DBCO moieties introduced into proteins or peptides, typically via copper-catalyzed or strain-promoted click chemistry biochempeg.comthermofisher.comcpcscientific.com. This allows for the attachment of various functional molecules, such as fluorescent dyes, tags, or other biomolecules, at specific sites within the protein or peptide structure thermofisher.comcpcscientific.com. For instance, NHS esters, which can be incorporated into azide-PEG linkers, react with primary amines on proteins, commonly targeting lysine (B10760008) residues and the N-terminus biochempeg.comthermofisher.com. Azide-modified peptides can be synthesized and then "clicked" with appropriate alkyne-containing substrates cpcscientific.com. Azide-labelled variants of protein antigens can be produced and subsequently enriched using bioorthogonal chemistry universiteitleiden.nl.
Conjugation to Antibodies for Targeted Therapeutics and Diagnostics
The conjugation of therapeutic or diagnostic agents to antibodies is a key strategy in developing targeted therapies and imaging agents, such as Antibody-Drug Conjugates (ADCs). Azido-PEG linkers, including those with short PEG units like this compound (or related structures like Azido-PEG-NHS ester which introduces an azide handle), are valuable tools in this field. These linkers can be used to functionalize antibodies, typically by reacting with primary amines on lysine residues via an activated ester (like NHS ester), thereby introducing azide groups onto the antibody. broadpharm.comijrpr.com This azide handle then serves as a site for subsequent conjugation with alkyne- or cyclooctyne-modified payloads through highly efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.comijrpr.com
The use of PEG linkers in ADCs is known to improve the solubility and stability of the conjugate, prolong its circulation half-life, and reduce non-specific protein absorption and macrophage uptake, contributing to improved pharmacokinetics and reduced immunogenicity. nih.gov While this compound itself has two azides, related azido-PEG-NHS esters are commonly employed to attach a single azide handle to the antibody for subsequent payload attachment. broadpharm.comijrpr.com The ability to introduce azide groups site-specifically, for instance, through the incorporation of unnatural amino acids containing azide functionalities into proteins, allows for the creation of more homogeneous antibody conjugates compared to traditional methods that target multiple lysine residues. nih.gov Furthermore, azide-PEG linkers have been utilized in the creation of mechanically interlocked antibody complexes, leading to enhanced interaction affinity and lifetime, which is beneficial for imaging applications. d-nb.info
Development and Functionalization of Advanced Materials and Nanostructures
This compound and similar azide-functionalized PEG linkers are instrumental in the development and functionalization of a wide range of advanced materials and nanostructures for diverse applications in chemical biology and biomedicine. The azide groups provide a versatile handle for covalent attachment of various molecules and polymers via click chemistry.
Fabrication of Polymer Architectures and Hydrogel Systems
Azide-alkyne click chemistry, facilitated by molecules like this compound as crosslinkers or functional components, is a powerful tool for the fabrication of well-defined polymer architectures and hydrogel systems. Hydrogels, as three-dimensional polymer networks capable of absorbing large amounts of water, are particularly relevant for biomedical applications such as tissue engineering and drug delivery. nih.gov
Click chemistry enables the formation of hydrogels under mild conditions, which is crucial for encapsulating sensitive biomolecules or cells. For instance, PEG-based hydrogels have been successfully fabricated using SPAAC chemistry by reacting multi-arm PEG functionalized with cyclooctyne (B158145) groups with azide-bearing proteins and a PEG-azide crosslinker (e.g., PEG-2-Az). nih.gov This approach allows for the covalent crosslinking of the multi-arm PEG to form the hydrogel network. Similarly, PVA functionalized with both azide and alkyne groups can form hydrogels through a chemoselective 1,3-cycloaddition reaction. nih.gov The properties of these hydrogels, such as cross-linking density and mechanical strength, can be tuned by controlling the polymer structure, concentration, and the stoichiometry of the reactive groups. nih.govresearchgate.net Side-functional poly(oxazoline) copolymers with various side chain functionalities introduced via post-polymerization click chemistry also show potential for creating hydrogels with tunable characteristics for biomedical applications. researchgate.net
Construction of Ultrathin Polymer Films via Layer-by-Layer Assembly
Layer-by-layer (LbL) assembly is a versatile technique for constructing ultrathin films with precise control over thickness and composition by the sequential deposition of complementary materials. Click chemistry has been integrated into LbL assembly to create functional polymer films. For example, ultrathin polymer films can be constructed on particle surfaces by alternately assembling poly(acrylic acid) copolymers containing either alkyne or azide functionalities. acs.org The resulting films can then be further functionalized by exploiting the click reactivity of the incorporated groups, such as reacting free alkyne moieties with an azide-modified dye. acs.org This allows for the creation of polymer click capsules. acs.org Another application involves depositing azide-incorporated silk fibroin (SF) on the surface of nanofibers using LbL assembly, which then serves as a platform for immobilizing liposomes via click chemistry. nih.gov
Creation of Biofunctional Materials with Tunable Properties
The ability of azide-alkyne click chemistry to proceed under mild, bio-orthogonal conditions makes it highly suitable for creating biofunctional materials with tunable properties. By incorporating azide groups into polymers or material surfaces, biomolecules or other functional moieties with complementary alkyne or cyclooctyne groups can be precisely attached. acs.orgresearchgate.netmdpi.com This allows for the design of materials with tailored surface properties, controlled release capabilities, and specific biological interactions.
Click chemistry has been widely used for the formation and study of biofunctional polymers, including the creation of tailor-made polymer surfaces and stimulus-responsive polymers. acs.org The introduction of various side chain functionalities into polymers, often facilitated by click chemistry, allows for the fine-tuning of material properties, such as the cross-linking degree and mechanical strength of hydrogels, to suit specific biomedical applications. researchgate.net Furthermore, click chemistry has been employed to enhance the compatibility between natural fibers and polymer matrices in bio-composites by grafting azide functional groups onto the polymer surface and reacting them with alkyne-functionalized fillers, leading to improved mechanical properties and biocompatibility. researchgate.net Heterobifunctional PEG molecules with an azide group at one terminus and another functional group at the other can be synthesized and used via click chemistry to construct smart vehicles for targeted drug delivery and protein modification, highlighting the versatility in creating biofunctional materials with specific properties. mdpi.com
Contributions to Drug Delivery Systems and Ligand Conjugation Research
The ability of this compound and related Azido-PEG2 derivatives to participate in efficient conjugation reactions makes them highly relevant in the development of advanced drug delivery systems and in research involving ligand conjugation.
Synthesis of Novel Drug Conjugates for Targeted Delivery
Azido-PEG2-based linkers are instrumental in the synthesis of novel drug conjugates, particularly for targeted delivery applications. For instance, Azido-PEG2-NHS ester, a derivative featuring an azide and an NHS ester, facilitates the attachment of azide groups to proteins by reacting with primary amines. This modification sets the stage for subsequent click chemistry reactions, enabling the conjugation of the azide to various alkyne-tagged probes or therapeutic agents . This approach is crucial for crafting highly specific drug delivery vehicles by modifying nanoparticles or carrier molecules .
Another significant application is in the synthesis of antibody-drug conjugates (ADCs). Azido-PEG2-NHS ester is described as a non-cleavable 2-unit PEG linker used in ADC synthesis broadpharm.com. Similarly, Azido-PEG2-amine is also utilized as a non-cleavable 2-unit PEG ADC linker arctomsci.com. These linkers enable the precise attachment of cytotoxic payloads to antibodies, combining the targeting specificity of antibodies with the cytotoxic potential of small molecule drugs. The click chemistry handles provided by the azide group allow for controlled conjugation, which is essential for the homogeneity and efficacy of ADCs.
Furthermore, Azido-PEG2-amine serves as a bifunctional crosslinker containing both an amino and an azide group. The amino group can react with carboxylic acids or activated NHS esters, while the azide group participates in click chemistry, yielding a stable triazole linkage arctomsci.com. This dual functionality allows for versatile conjugation strategies in the creation of complex drug delivery systems.
Role in Ligand-Polypeptide Synthesis Support
This compound and its derivatives play a supportive role in the synthesis of ligands and polypeptides, particularly in the context of creating conjugates or modified biomolecules. Compounds like Azido-PEG2-acid (N3-PEG2-COOH) and this compound are broadly applicable in medical research, drug-release, nanotechnology, new materials research, and cell culture, including in the study of ligand and polypeptide synthesis support medchemexpress.com. This support often involves using the azide group as a handle for conjugating synthetic peptides or ligands to other molecules or surfaces via click chemistry, facilitating downstream applications or studies. The PEG moiety in these linkers enhances the solubility and can provide a flexible spacer between the conjugated entities.
Advancements in Imaging Probes and Diagnostic Tools
The click chemistry compatibility of this compound and its derivatives also makes them invaluable in the development of advanced imaging probes and diagnostic tools, enabling precise labeling and visualization of biological targets.
Fluorescent Labeling for Cellular and Molecular Imaging
Azido-PEG2-based compounds are widely used for fluorescent labeling in cellular and molecular imaging. By conjugating a fluorescent dye to an Azido-PEG2 linker, researchers can create probes that selectively label biomolecules or cellular structures via click chemistry. For example, N-(Azido-PEG2)-N-Fluorescein-PEG4-acid is a bifunctional reagent containing an azide group and a fluorescein (B123965) moiety, designed for bioorthogonal conjugation and fluorescence labeling. This compound is utilized in fluorescence microscopy and flow cytometry for labeling proteins, antibodies, and nanoparticles, enabling real-time tracking in imaging applications.
The azide functionality allows for efficient and specific labeling of biomolecules without disrupting natural biological processes, which is critical for live-cell imaging and exploring dynamic biological interactions . Fluorescent alkyne lipid imaging, for instance, relies on azide-coupled reporters for sensitive detection of lipids in fixed cells. The structural attributes and concentration of the azide reporter can influence the sensitivity of this imaging technique.
Radiotracer Synthesis for Positron Emission Tomography (PET) Imaging Research
Azido-PEG2 linkers are also employed in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging research, particularly through the application of click chemistry for incorporating radioisotopes like Fluorine-18 (18F). Click chemistry, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), is a vital tool in radiochemistry for the synthesis of 18F-labeled tracers.
Methodological Considerations and Analytical Approaches in Azido Peg2 Azide Research
Optimization of Reaction Conditions for Azide-Based Click Chemistry
Click chemistry, especially the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for conjugating azide-functionalized molecules like Azido-PEG2-Azide to alkyne-containing partners. Achieving optimal results in these reactions involves fine-tuning several parameters.
Impact of Solvent Systems and Reaction Temperature on Efficiency and Selectivity
The choice of solvent significantly influences the efficiency and rate of azide-based click reactions. Studies have investigated various solvent systems for CuAAC reactions involving azide (B81097) and alkyne components. For instance, dimethylsulfoxide (DMSO) has been identified as an optimal solvent in some cases due to its ability to efficiently dissolve reaction components and facilitate reaction rates suitable for monitoring. rsc.org The use of aqueous conditions is often desirable for biological applications, and many CuAAC reactions are designed to be compatible with water. acs.org The presence of aqueous NaCl has been shown to influence reactions by disturbing water kosmotropes and augmenting hydrophobic interactions, making reactions feasible in water at neutral pH. acs.org
Reaction temperature also plays a critical role in reaction kinetics and the extent of conversion. Higher temperatures can accelerate reaction rates, but prolonged reaction times or excessively high temperatures may lead to side reactions or degradation of sensitive components. wur.nl Conversely, some reactions can proceed efficiently at room temperature, particularly with appropriate catalyst systems and reaction conditions. royalsocietypublishing.org For example, a click reaction between a tetraazide and a PEG diacetylene was successfully conducted at room temperature in the presence of copper sulfate (B86663) and sodium ascorbate (B8700270). royalsocietypublishing.org
Influence of Catalyst Type and Concentration (for CuAAC)
In CuAAC reactions, the copper(I) catalyst is essential for promoting the cycloaddition between azides and alkynes, leading to the formation of 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. acs.orgresearchgate.net The active catalyst is typically generated in situ by the reduction of a copper(II) salt, such as CuSO4, often using a reducing agent like sodium ascorbate. acs.orgnih.gov
The type and concentration of the copper catalyst, as well as the presence of ligands, significantly impact reaction efficiency and can influence the formation of side products. Various copper sources and ligand systems have been explored to optimize CuAAC reactions. Ligands play a crucial role in stabilizing the copper(I) oxidation state and can influence the structure and equilibria of copper clusters, potentially promoting the formation of more catalytically active complexes. researchgate.net For instance, 2,2′-bipyridine has been used as a ligand in the optimization of azide-alkyne click reactions. rsc.org
Maintaining an appropriate concentration of the copper catalyst throughout the reaction medium is vital, particularly for less reactive components or in dilute reactions. researchgate.net However, using excessive amounts of copper catalyst can present challenges in product purification, especially for applications requiring high purity. acs.org Studies have investigated the effect of catalyst concentration on reaction outcomes, showing that a certain minimum concentration is required for product formation, but higher concentrations might not always lead to increased reactivity and could potentially increase side reactivity. acs.org
Data on the impact of different catalyst systems and concentrations on CuAAC efficiency can be complex and highly dependent on the specific azide and alkyne substrates used. However, general trends show that optimizing the catalyst system is key to achieving high yields and minimizing reaction times.
Advanced Analytical Techniques for Reaction Monitoring and Product Purity Assessment
Monitoring the progress of click reactions involving this compound and assessing the purity of the resulting conjugates requires the use of advanced analytical techniques. These techniques provide valuable information on reaction kinetics, conversion rates, and the presence of impurities or unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. It is particularly valuable for assessing the purity of this compound and its click chemistry products. jenabioscience.com HPLC can separate the desired conjugate from unreacted starting materials, side products, and impurities based on differences in their polarity, size, or other chemical properties, depending on the stationary phase and mobile phase used.
By monitoring the disappearance of starting materials and the appearance of the product peak over time, HPLC can be used to track the progress of the click reaction. rsc.org The purity of the isolated product can be determined by integrating the peak areas in the chromatogram. Various detectors, such as UV-Vis detectors or mass spectrometers, can be coupled with HPLC to provide more detailed information about the separated components. rsc.org
Quantitative Spectroscopic Methods for Azide Detection and Reaction Progress
Spectroscopic methods offer non-destructive ways to monitor the presence of azide groups and track the progress of click reactions.
Infrared (IR) spectroscopy can be used to detect the characteristic absorption band of the azide functional group, which typically appears around 2100-2120 cm⁻¹. acs.orgroyalsocietypublishing.orgchemrxiv.org The disappearance of this peak during the reaction indicates the consumption of the azide starting material. While IR can provide qualitative confirmation of the presence or absence of azide groups, quantitative analysis can be challenging, especially at low concentrations. chemrxiv.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for characterizing the structure of this compound and its click chemistry products. wur.nlroyalsocietypublishing.org Changes in the chemical shifts and integration of the peaks corresponding to the protons of the azide and alkyne starting materials, as well as the appearance of new peaks corresponding to the triazole product, can be used to monitor the reaction progress and confirm the formation of the desired conjugate. wur.nlrsc.org Quantitative NMR (qNMR) can potentially be used to determine the degree of functionalization or conversion, although analysis can be complicated for complex systems or when dealing with low concentrations or broadened signals. d-nb.info
Ultraviolet-Visible (UV-Vis) spectroscopy can be employed if the azide or alkyne reactants, or the resulting triazole product, have characteristic chromophores that absorb in the UV-Vis range. For example, monitoring the disappearance of the alkyne absorbance upon click reaction can be used for quantification. wur.nlchemrxiv.orgd-nb.inforesearchgate.net This method can be particularly useful for quantifying azide groups on modified materials or biomolecules by reacting them with an alkyne containing a detectable chromophore. chemrxiv.orgd-nb.inforesearchgate.net
Other spectroscopic techniques, such as fluorescence spectroscopy, can also be utilized if one of the reactants or a reporter molecule incorporated into the system is fluorescent. Changes in fluorescence intensity or wavelength upon reaction can be used to monitor the reaction progress or quantify the extent of conjugation. chemrxiv.orgd-nb.inforesearchgate.net
These advanced analytical techniques, often used in combination, provide comprehensive information for optimizing reaction conditions and ensuring the purity and successful formation of conjugates involving this compound.
Application of Computational Chemistry and Molecular Modeling in this compound Studies
Computational chemistry and molecular modeling play a valuable role in understanding the structural, electronic, and reactive properties of small molecules and linkers such as this compound. These methods can provide theoretical insights that complement experimental findings, aiding in the prediction of molecular behavior and the design of experiments. While detailed, dedicated computational studies focusing solely on the nuances of this compound itself are not extensively reported in the immediate search results, the principles and applications of these techniques are highly relevant to its characterization and utilization.
Basic computational analyses often provide fundamental descriptors that offer initial insights into a molecule's characteristics. For compounds related to this compound, such as Azido-PEG2-amine or Azido-PEG2-acid, computed properties like topological polar surface area (TPSA), LogP (a measure of lipophilicity), the number of hydrogen bond acceptors and donors, and the number of rotatable bonds are commonly available. chemscene.com These descriptors can help predict aspects of a molecule's solubility, permeability, and conformational flexibility.
More advanced computational methods could provide deeper insights into this compound. For instance, Density Functional Theory (DFT) calculations could be employed to study the electronic structure of the azide groups, understanding their reactivity in click chemistry reactions. acs.org Conformational analysis using molecular mechanics or dynamics simulations could reveal the preferred spatial arrangements of the PEG2 linker, which is crucial when this compound is used to bridge two other molecules, such as in the synthesis of PROTACs. medchemexpress.commedchemexpress.com Understanding the flexibility and extended length of the PEG linker through simulations can help predict how it influences the interaction and proximity of the linked moieties.
Furthermore, molecular modeling can be used to investigate the potential interactions of this compound with different environments, such as aqueous solutions or biological systems, providing information on its solvation and potential for non-specific binding. While specific detailed research findings from such advanced computational studies on this compound were not prominently found in the conducted search, these methodologies represent powerful tools for a comprehensive understanding of its molecular behavior and facilitate its rational design and application in various chemical and biological contexts.
Note: A table listing all compound names mentioned in the article and their corresponding PubChem CIDs will be provided at the end of the complete article.
Future Directions and Emerging Research Avenues for Azido Peg2 Azide
Expansion of Azido-PEG2-Azide to Novel Bioorthogonal Chemical Transformations
While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are established bioorthogonal reactions for azides, the future holds potential for this compound in less conventional bioorthogonal chemistries. medchemexpress.comnih.govkoreascience.kr Research is exploring alternative reactions that offer different kinetics, orthogonality, or compatibility with specific biological systems.
For instance, the Staudinger ligation, which involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide that can be trapped, is another bioorthogonal reaction that could potentially utilize this compound. escholarship.orgnih.gov While the classical Staudinger reaction forms a stable phosphinamide, modified phosphines can lead to traceless ligations, which might be explored with this compound for specific applications like protein modification or peptide synthesis where a cleavable or non-residual linkage is desired. escholarship.org
Furthermore, the azide group can participate in reactions with other strained systems beyond cyclooctynes, such as norbornenes or trans-cyclooctenes, in inverse electron-demand Diels-Alder reactions when paired with appropriate dienophiles like tetrazines. escholarship.orgkoreascience.kr Although this compound itself is the azide component, its integration into systems containing these other reactive handles could enable complex, multi-step bioorthogonal conjugations or triggerable reactions within biological contexts. Research into modifying the PEG linker or attaching other functional groups orthogonal to the azide could further expand the palette of bioorthogonal reactions possible with this compound derivatives.
Integration into Responsive and Adaptive Smart Material Systems
The bifunctional nature of this compound makes it an attractive component for the construction of smart materials that respond to external stimuli. By incorporating this compound into polymer networks, hydrogels, or nanoparticles, researchers can create materials that change their properties (e.g., swelling, degradation, release of encapsulated cargo) in response to specific triggers.
The azide groups can serve as crosslinking points within a polymer matrix, formed via click chemistry with a complementary alkyne or strained alkyne-functionalized polymer. medchemexpress.com If the alkyne or the linkage formed is designed to be cleavable under specific conditions (e.g., changes in pH, temperature, light, or the presence of certain enzymes or reducing agents), the material can exhibit responsive behavior. For example, a hydrogel crosslinked with this compound could be designed to degrade or release encapsulated molecules upon exposure to a trigger that cleaves the triazole linkage or a nearby labile bond.
Alternatively, this compound could be used to introduce azide functionalities into pre-formed material scaffolds, allowing for subsequent functionalization or modification via click chemistry. This post-modification approach provides a versatile route to tailor the material's surface properties or incorporate specific biomolecules or therapeutic agents. The hydrophilic PEG linker also contributes to the biocompatibility and water-swellability of such materials. broadpharm.comhighforceresearch.com Future research may focus on designing complex smart materials with multiple responsive elements, where this compound plays a key role in the orthogonal functionalization or dynamic crosslinking of the material matrix.
Development of Multifunctional Conjugates with Synergistic Therapeutic or Diagnostic Modalities
This compound is well-suited for the creation of multifunctional conjugates that combine multiple therapeutic or diagnostic agents onto a single scaffold. Its two azide groups allow for the attachment of two different molecules or two copies of the same molecule through click chemistry. conju-probe.com This enables the design of constructs with synergistic properties, such as a molecule combining a targeting ligand with a therapeutic payload, or a diagnostic imaging agent with a therapeutic compound (theranostics).
For instance, this compound can be reacted with two different alkyne-functionalized molecules – one representing a targeting moiety (e.g., a peptide or antibody fragment that binds to specific cells) and the other a therapeutic drug or a fluorescent probe for imaging. highforceresearch.comnih.gov This approach allows for precise control over the stoichiometry and placement of the attached molecules. The PEG linker helps to improve the solubility and pharmacokinetics of the resulting conjugate. broadpharm.comhighforceresearch.com
Emerging research in this area includes the development of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), where PEG linkers, including those with azide functionalities, are crucial components. medchemexpress.commedchemexpress.comaxispharm.combiochempeg.com this compound could serve as a building block for linkers in these systems, connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein in PROTACs, or linking an antibody to a cytotoxic drug in ADCs. medchemexpress.comaxispharm.combiochempeg.com The bifunctional nature could potentially allow for novel PROTAC or ADC designs with dual targeting or the incorporation of additional functionalities.
Role in Advancing High-Throughput Screening and Combinatorial Chemistry Platforms
The reliable and efficient reactivity of the azide group in click chemistry, facilitated by linkers like this compound, is highly valuable for high-throughput screening (HTS) and combinatorial chemistry. cfplus.czarizona.edunih.govnih.govcijournal.ru These methodologies rely on the rapid synthesis and screening of large libraries of compounds to identify potential drug candidates or probes.
This compound can be used as a scaffold for the parallel synthesis of diverse molecular libraries. By reacting the two azide groups with different alkyne-functionalized building blocks in a controlled manner, researchers can generate a library of unique bifunctional molecules. This can be particularly useful for creating libraries of potential linkers for PROTACs or ADCs, or for generating diverse chemical probes for biological studies. medchemexpress.comaxispharm.comprecisepeg.com
Furthermore, the bioorthogonal nature of click chemistry allows these reactions to be performed in the presence of a wide variety of functional groups and under mild conditions, making them suitable for automation and miniaturization required for HTS. escholarship.orgkoreascience.krcfplus.cz The use of this compound in solid-phase synthesis platforms could enable the rapid generation of combinatorial libraries attached to a solid support, which can then be screened directly. The ability to efficiently create and screen large numbers of structurally diverse compounds incorporating the this compound linker will be crucial in accelerating the discovery of new molecules with desired biological activities.
Q & A
Q. What is the structural significance of the PEG spacer in Azido-PEG2-Azide, and how does it influence experimental outcomes?
The PEG (polyethylene glycol) spacer in this compound enhances solubility in aqueous solutions, reduces nonspecific binding, and improves biocompatibility. The length of the PEG chain (e.g., PEG2) determines the spatial separation between the two azide groups, affecting steric accessibility and reaction efficiency in click chemistry applications. For instance, shorter PEG chains may limit flexibility in conjugation reactions, while longer chains could introduce steric hindrance. Researchers must select PEG lengths based on the desired distance between functional groups in target molecules .
Q. What safety precautions are critical when handling this compound in laboratory settings?
this compound poses risks of acute toxicity (oral, dermal) and respiratory irritation. Key precautions include:
- Using personal protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact .
- Working in well-ventilated areas or fume hoods to prevent inhalation of dust/aerosols .
- Storing the compound in a locked, dry environment away from incompatible materials like strong acids or oxidizers . Emergency protocols for spills include using adsorbent materials and avoiding water flushing to prevent environmental contamination .
Q. What are the primary research applications of this compound in biochemistry and materials science?
this compound is widely used in:
- Bioconjugation : Facilitating CuAAC (copper-catalyzed azide-alkyne cycloaddition) to link biomolecules (e.g., proteins, nucleic acids) with precision .
- Materials Engineering : Constructing hydrogels or polymer networks with tailored mechanical properties via crosslinking .
- PROTAC Synthesis : Serving as a linker to connect E3 ligase ligands with target protein binders, enabling targeted protein degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound in CuAAC to achieve >95% conjugation efficiency?
Optimization involves:
- Catalyst Concentration : Using 1–5 mol% Cu(I) to balance reaction speed and byproduct formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance azide reactivity, while aqueous buffers suit biomolecule compatibility .
- Temperature and Time : Room-temperature reactions (12–24 hours) minimize protein denaturation in biological applications . Post-reaction purification via size-exclusion chromatography or dialysis removes unreacted species and copper residues .
Q. How should researchers address contradictory data in this compound conjugation yields across replicate experiments?
Contradictions often arise from:
- Oxygen Sensitivity : CuAAC efficiency drops if reactions are exposed to air; inert atmosphere (N₂/Ar) is critical .
- Batch Variability : Verify azide purity (>95%) via HPLC and NMR before use .
- Steric Effects : Bulky substrates may require longer PEG spacers or extended reaction times . Documenting reaction parameters (e.g., solvent, catalyst source) in supplementary materials ensures reproducibility .
Q. What analytical methods are essential for characterizing this compound and its reaction products?
Key techniques include:
- NMR Spectroscopy : Confirm azide (-N₃) peaks at ~2100 cm⁻¹ (FTIR) and PEG chain integrity via ¹H/¹³C shifts .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for small molecules; MALDI-TOF for polymers) .
- HPLC : Assess purity and quantify unreacted starting materials . Report raw data and processing algorithms in supplementary files to enable peer validation .
Q. How does this compound enable the design of PROTACs, and what are the methodological challenges?
In PROTACs, the PEG spacer bridges an E3 ligase recruiter and a target protein binder. Challenges include:
- Linker Length : Optimal PEG2 spacing balances ternary complex formation and cellular permeability .
- Stability : Aminooxy groups in related compounds degrade rapidly; thus, this compound must be used immediately post-synthesis . Validate PROTAC efficacy via Western blot (target protein degradation) and cell viability assays .
Q. What strategies mitigate impurities during this compound synthesis?
Common impurities (e.g., mono-azide byproducts) arise from incomplete PEGylation. Mitigation involves:
- Stepwise Purification : Silica gel chromatography to isolate intermediates .
- Stoichiometric Control : Excess PEG diol precursor ensures complete azide substitution .
- Quality Control : Regular batch testing via TLC and NMR ensures consistency .
Methodological Guidance
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include essential synthesis details in main texts and relegate extensive datasets to supplementary materials .
- Ethical Compliance : Disclose safety protocols and toxicity data (Section 11 of safety sheets) in manuscripts .
- Literature Review : Use databases like PubMed and SciFinder to identify seminal and recent studies on click chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
